1-Phenyl-1'-propyl-4,4'-bipyridin-1-ium
Description
1-Phenyl-1'-propyl-4,4'-bipyridin-1-ium is a cationic bipyridinium derivative characterized by a phenyl group at one terminal nitrogen and a propyl chain at the other. This compound belongs to the viologen family, known for their redox activity and applications in electrochromic devices, supramolecular chemistry, and catalysis. The phenyl substituent introduces steric bulk and π-conjugation, while the propyl chain enhances solubility and flexibility.
Properties
CAS No. |
114822-07-0 |
|---|---|
Molecular Formula |
C19H20N2+2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-phenyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H20N2/c1-2-12-20-13-8-17(9-14-20)18-10-15-21(16-11-18)19-6-4-3-5-7-19/h3-11,13-16H,2,12H2,1H3/q+2 |
InChI Key |
HVOXDACPGMWKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The geometry of bipyridinium derivatives is highly dependent on substituent size and electronic effects. Key comparisons include:
Steric and Electronic Influence :
The phenyl group in 1-Phenyl-1'-propyl-4,4'-bipyridin-1-ium likely reduces planarity compared to the methylene-bridged analog, disrupting π–π stacking. Propyl chains, as in C1VC3V, increase solubility but may reduce crystallinity .- Anion-Dependent Packing: The smaller bromide ion in methylenebis viologen enables closer cation stacking (3.493 Å) compared to bulkier PF6− salts, which adopt non-columnar arrangements . This suggests that the target compound’s packing would depend on its counterion.
Physicochemical Properties
Solubility and Stability
- Alkyl vs. Aryl Substituents: Propyl chains (e.g., in C1VC3V) enhance solubility in polar solvents like DMSO or ethanol, as evidenced by NMR characterization in DMSO-d6 . In contrast, phenyl groups may reduce solubility but improve thermal stability due to aromatic rigidity.
- Redox Behavior: Viologens with electron-withdrawing groups (e.g., –CH2– bridges) exhibit reversible redox transitions. The phenyl group in the target compound may shift reduction potentials due to conjugation effects, analogous to aryl-substituted viologens .
Intermolecular Interactions
π–π Stacking :
The methylenebis viologen forms columns with C…C distances of 3.493 Å, stabilized by π–π interactions . The phenyl group in the target compound may introduce steric hindrance, reducing stacking efficiency.Hydrogen Bonding :
In 4,4′-bipyridinium perchlorate, NH groups form hydrogen bonds with anions and solvent molecules . The propyl chain in the target compound could participate in weak C–H···X (X = anion) interactions, similar to C–H···Br− bonds observed in methylenebis viologen .
Key Research Findings
Anion-Driven Structural Diversity : Smaller anions (e.g., Br−) promote dense packing, while larger anions (e.g., PF6−) disrupt stacking .
Substituent Trade-offs : Alkyl chains improve solubility but reduce π–π interactions; aryl groups enhance stability at the cost of flexibility .
Functional Applications: Propyl-linked viologens (e.g., C1VC3V) are promising for mechanophores due to their tunable chain length and redox activity .
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